4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one
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Overview
Description
rac-BRD0705 is a racemic mixture of BRD0705, a potent and selective inhibitor of glycogen synthase kinase 3 alpha (GSK3α). This compound has shown significant potential in scientific research, particularly in the study of acute myeloid leukemia (AML). BRD0705 is known for its high selectivity towards GSK3α over GSK3β, making it a valuable tool in understanding the specific roles of these kinases in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-BRD0705 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for rac-BRD0705 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-BRD0705 primarily undergoes substitution reactions, given its structure and functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives of rac-BRD0705, while oxidation reactions can result in the formation of oxidized derivatives .
Scientific Research Applications
rac-BRD0705 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the specific inhibition of GSK3α and its effects on various biochemical pathways.
Biology: Helps in understanding the role of GSK3α in cellular processes, including cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia by promoting cell differentiation and inhibiting leukemic progression.
Industry: Potential applications in the development of new therapeutic agents targeting GSK3α .
Mechanism of Action
rac-BRD0705 exerts its effects by selectively inhibiting GSK3α. This inhibition disrupts the kinase’s activity, leading to changes in downstream signaling pathways. In the context of acute myeloid leukemia, rac-BRD0705 promotes cell differentiation without increasing β-catenin levels, which is a common issue with non-selective GSK3 inhibitors. The compound targets the ATP-binding site of GSK3α, exploiting a unique Asp-Glu switch in the kinase hinge to achieve its selectivity .
Comparison with Similar Compounds
Similar Compounds
BRD3731: A selective inhibitor of GSK3β, used to compare the effects of GSK3α and GSK3β inhibition.
BRD0320: A dual inhibitor of GSK3α and GSK3β, known to induce β-catenin signaling pathway genes.
Uniqueness of rac-BRD0705
rac-BRD0705 stands out due to its high selectivity for GSK3α over GSK3β. This selectivity allows for more precise studies of GSK3α’s role in various biological processes and reduces the risk of off-target effects associated with non-selective inhibitors. Additionally, its ability to promote cell differentiation without increasing β-catenin levels makes it a promising candidate for therapeutic applications in acute myeloid leukemia .
Properties
IUPAC Name |
4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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